3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Microwave-assisted synthesis has also been reported to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is primarily attributed to its ability to inhibit specific enzymes. For example, it has been shown to inhibit ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition disrupts the metabolic pathways of microorganisms, leading to their death .
Comparison with Similar Compounds
3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be compared with other similar compounds such as:
- 3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- 3-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- 3-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different substituents can significantly influence their chemical properties and biological activities .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGGEAHIPXWND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358154 |
Source
|
Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306744-28-5 |
Source
|
Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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